2,5-Dichloro-7-fluoro-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-4-fluoro-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FN2/c8-3-1-4(10)6-5(2-3)11-7(9)12-6/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIPKKNDJNLTBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)Cl)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,5 Dichloro 7 Fluoro 1h Benzo D Imidazole and Its Structural Analogs
Strategic Retrosynthesis and Precursor Compound Design for Dihalogenated Benzimidazoles
The design of an effective synthesis for a polysubstituted benzimidazole (B57391) like 2,5-dichloro-7-fluoro-1H-benzo[d]imidazole begins with a logical retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available, or readily synthesizable precursors.
Retrosynthetic Analysis:
The primary disconnection in a benzimidazole ring is typically across the two C-N bonds formed during the final cyclization step. This approach leads back to a substituted o-phenylenediamine (B120857) and a one-carbon (C1) synthon, which can be a carboxylic acid, aldehyde, or a derivative thereof.
Disconnection of the Imidazole (B134444) Ring: Cleavage of the N1-C2 and N3-C2 bonds of This compound (1) reveals its key precursor: 3,6-dichloro-5-fluoro-1,2-phenylenediamine (2) . The C2 of the benzimidazole ring can be introduced from various reagents, such as formic acid or its derivatives.
Precursor Synthesis: The crucial intermediate, the substituted o-phenylenediamine (2) , is not a common commercial chemical. Its synthesis would likely start from a more accessible polysubstituted benzene (B151609) ring. A plausible precursor could be a dinitro compound, such as 1,4-dichloro-2-fluoro-5,6-dinitrobenzene, which upon selective reduction of one nitro group followed by reduction of the second would yield the desired diamine. Alternatively, starting from a halogenated aniline, sequential nitration, halogenation, and reduction steps could be employed, although controlling the regiochemistry of these electrophilic substitution reactions on a highly deactivated ring would be a significant challenge. The design of precursors for palladium-catalyzed methods might involve N-(o-halophenyl)imidoyl chlorides or imidates. acs.orgnih.gov
Classical and Modern Approaches to Benzimidazole Ring Formation with Halogenation
The construction of the benzimidazole ring is a well-established transformation in organic chemistry, with both classical and modern methods available to effect this cyclization.
Cyclization Reactions involving Halogenated o-Phenylenediamines and Carboxylic Acid Derivatives
The most traditional and widely used method for benzimidazole synthesis is the Phillips condensation. This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic and dehydrating conditions. nih.gov
For the synthesis of the title compound, 3,6-dichloro-5-fluoro-1,2-phenylenediamine would be condensed with a suitable C1 source.
With Formic Acid: Heating the diamine with formic acid is a common method to install an unsubstituted carbon at the C2 position.
With Other Carboxylic Acids: To introduce substituents at the C2 position, other carboxylic acids or their derivatives (e.g., acid chlorides, esters) can be used. For instance, reacting a halogenated o-phenylenediamine with chloroacetic acid can yield a 2-(chloromethyl)benzimidazole (B146343) derivative. chemicalbook.com
The reaction conditions often require high temperatures and strong acids like polyphosphoric acid (PPA) or hydrochloric acid, which can sometimes be incompatible with sensitive functional groups. nih.gov
| Reactants | C1 Source | Conditions | Product Type | Reference |
|---|---|---|---|---|
| o-Phenylenediamine | Carboxylic Acid | Acidic (e.g., HCl, PPA), Heat | 2-Substituted Benzimidazole | nih.gov |
| 4-Fluoro-1,2-phenylenediamine | Chloroacetic Acid | HCl, 95°C | 2-(Chloromethyl)-6-fluorobenzimidazole | chemicalbook.com |
| o-Phenylenediamine | Aldehyde | Oxidizing agent (e.g., Na2S2O5) | 2-Substituted Benzimidazole | nih.gov |
Palladium-Catalyzed and Other Metal-Mediated Cyclocondensation Reactions
Modern synthetic chemistry has introduced metal-catalyzed reactions as powerful alternatives for constructing the benzimidazole core, often under milder conditions and with broader functional group tolerance. nih.govresearchgate.net
Palladium-Catalyzed Carbonylative Cyclization: A notable palladium-catalyzed method involves the carbonylation, coupling, and cyclization of haloaromatics with o-phenylenediamines. nih.gov This approach could be adapted for dihalogenated systems, although the reactivity of different halogen substituents would need to be carefully considered.
Copper-Catalyzed Cyclization: Copper-catalyzed methods have also emerged as efficient, often ligand-free, alternatives for benzimidazole synthesis. sigmaaldrich.com These reactions can proceed from precursors like o-bromoarylamines and nitriles, offering a different strategic approach.
Other Metal Catalysts: Iron-catalyzed multicomponent reactions have been developed, coupling components like benzoquinone, aldehydes, and ammonium (B1175870) acetate (B1210297) to form benzimidazoles. nih.gov Ruthenium complexes have been used for the cyclization of o-phenylenediamines with carbon dioxide and hydrogen. sigmaaldrich.com
These metal-mediated reactions provide significant advantages over classical methods, including milder reaction conditions and the potential for creating diverse libraries of compounds.
Regioselective Halogenation and Functionalization of the Benzimidazole Core
Direct halogenation of a pre-formed benzimidazole ring can be a viable strategy, but controlling the position of halogenation (regioselectivity) is often challenging, especially in a molecule with multiple potential sites for substitution.
The reactivity of the benzene portion of the benzimidazole ring towards electrophilic substitution is influenced by the electron-donating nature of the imidazole ring. However, in the case of this compound, the benzene ring is already heavily substituted and deactivated by three electron-withdrawing halogen atoms, making further electrophilic substitution difficult.
Therefore, the halogen atoms are more likely to be introduced at the precursor stage, on the phenylenediamine ring, before the cyclization to form the benzimidazole. This ensures the final positions of the halogens are precisely controlled.
For less substituted benzimidazoles, modern methods for regioselective C-H functionalization are becoming increasingly important. Palladium-catalyzed halogenation using a directing group can achieve high regioselectivity. For instance, the nitrogen atom within a heterocyclic ring can direct halogenation to the ortho-position of an attached phenyl group. Fluorinated alcohols have also been used as solvents to promote regioselective halogenation of arenes and heterocycles with N-halosuccinimides under mild conditions.
Green Chemistry Principles and Sustainable Synthesis Protocols for Halogenated Benzimidazoles
Traditional methods for benzimidazole synthesis often rely on harsh conditions, toxic reagents, and hazardous solvents, leading to significant environmental concerns. The principles of green chemistry aim to mitigate these issues by designing more environmentally benign synthetic processes.
Key green approaches applicable to halogenated benzimidazole synthesis include:
Use of Greener Solvents: Replacing conventional volatile organic compounds with water, polyethylene (B3416737) glycol (PEG), or ionic liquids can significantly reduce the environmental impact.
Catalytic Reactions: The use of catalysts, especially recyclable ones like heterogeneous catalysts or nanoparticles, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and minimizes waste.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. This technique has been successfully applied to the synthesis of benzimidazoles.
Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single pot to form a complex product, are highly atom-economical and efficient. nih.gov
For example, the synthesis of benzimidazole derivatives has been reported using aqueous boric acid solution at room temperature, representing a convenient and green method. Similarly, deep eutectic solvents (DES) have been employed as both the reaction medium and a reactant, offering high yields and simplified work-up procedures.
| Green Principle | Methodology | Advantages | Reference |
|---|---|---|---|
| Alternative Solvents | Using water, PEG, or ionic liquids | Reduced toxicity and environmental impact | |
| Catalysis | Employing recyclable catalysts (e.g., metal nanoparticles) | High efficiency, reduced waste | |
| Energy Efficiency | Microwave-assisted synthesis | Shorter reaction times, higher yields | |
| Atom Economy | One-pot multicomponent reactions | Increased efficiency, reduced number of steps | nih.gov |
Synthesis of Derivatives and Analogs for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. This involves the systematic synthesis of analogs with modifications at various positions of the molecule to understand how these changes affect its interaction with a biological target.
For the benzimidazole scaffold, key positions for modification include:
N1-position: Alkylation or arylation at this position can influence solubility and binding.
C2-position: Introducing a wide variety of substituents at C2 is a common strategy to modulate activity. This is typically achieved by using different carboxylic acids or aldehydes in the cyclization step.
Benzene Ring (C4, C5, C6, C7): Varying the substitution pattern on the benzene ring, including the type and position of halogens, is critical for fine-tuning the electronic properties and steric profile of the molecule.
The synthesis of a library of analogs around the this compound core would involve preparing various substituted o-phenylenediamines and condensing them with a range of C1 synthons. For example, to explore the impact of the chlorine atoms, analogs could be synthesized with bromine or methyl groups at the 5- and 7-positions. To understand the role of the fluorine atom, a non-fluorinated analog could be prepared. These systematic variations allow medicinal chemists to build a comprehensive SAR profile, guiding the design of more potent and selective drug candidates.
Sophisticated Spectroscopic and Crystallographic Characterization of 2,5 Dichloro 7 Fluoro 1h Benzo D Imidazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹F NMR)
No published ¹H, ¹³C, or ¹⁹F NMR data for 2,5-Dichloro-7-fluoro-1H-benzo[d]imidazole could be identified. This type of analysis would be crucial for elucidating the precise chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule, confirming the substitution pattern on the benzimidazole (B57391) core.
Mass Spectrometry (MS and HRMS) for Molecular Identity and Fragmentation Analysis
Specific mass spectrometry (MS) or high-resolution mass spectrometry (HRMS) data, which would confirm the molecular weight and elemental composition of this compound and provide insights into its fragmentation pathways, are not available in the reviewed literature.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies
No Fourier Transform Infrared (FTIR) or Raman spectra for this compound have been reported. These techniques would typically be used to identify the characteristic vibrational modes of the functional groups present in the molecule, such as N-H, C-Cl, and C-F bonds.
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties
Information regarding the electronic absorption (UV-Vis) and fluorescence spectroscopic properties of this compound is not available. Such studies would be necessary to understand the photophysical behavior of the compound, including its absorption and emission maxima.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation
There are no published single-crystal X-ray diffraction data for this compound. This crystallographic technique is essential for the unambiguous determination of the three-dimensional atomic arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Chiroptical Spectroscopic Methods (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)
Given the achiral nature of this compound, chiroptical spectroscopic methods such as circular dichroism would not be applicable for its characterization.
Theoretical and Computational Chemistry Approaches to 2,5 Dichloro 7 Fluoro 1h Benzo D Imidazole
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide a detailed picture of electron distribution and energy levels, which are key determinants of chemical behavior. For 2,5-Dichloro-7-fluoro-1H-benzo[d]imidazole, these calculations focus on how the benzimidazole (B57391) core is influenced by its three halogen substituents.
The electronic structure of this compound is defined by the arrangement of its electrons in various molecular orbitals (MOs). The most critical of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.
Table 1: Representative Data from Frontier Orbital Analysis This table illustrates the typical outputs of a DFT calculation for a molecule like this compound. Note: These are example values for illustrative purposes.
| Parameter | Representative Value (eV) | Implication |
| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |
| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical stability and resistance to electronic excitation. |
A Molecular Electrostatic Potential (MEP) surface is a color-coded map that visualizes the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactivity by identifying electron-rich and electron-poor regions.
Red regions indicate negative electrostatic potential, signifying electron-rich areas that are susceptible to electrophilic attack. In this compound, these are expected to be concentrated around the nitrogen atoms of the imidazole (B134444) ring.
Blue regions indicate positive electrostatic potential, signifying electron-poor areas that are susceptible to nucleophilic attack. These are typically found around the hydrogen atom attached to the nitrogen (the acidic proton) and potentially on the carbon atoms bonded to the electronegative halogens.
The MEP surface would clearly show how the chloro and fluoro substituents withdraw electron density from the aromatic system, making the benzene (B151609) portion of the molecule relatively electron-deficient compared to an unsubstituted benzimidazole.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
While the fused ring system of this compound is largely rigid and planar, computational modeling can explore subtle conformational questions. The primary focus of conformational analysis for this molecule would be the tautomerism involving the N-H proton. The proton can reside on either nitrogen atom (N1 or N3) of the imidazole ring, leading to two different tautomers.
Molecular dynamics (MD) simulations can model the behavior of the molecule over time in a simulated environment, such as in water or a protein binding site. MD simulations would be used to:
Assess the relative stability of the N1-H and N3-H tautomers.
Study the dynamics of the N-H bond and its potential to act as a hydrogen bond donor.
Simulate how the molecule interacts with solvent molecules and its preferred solvation structure.
Analyze its flexibility and how it might adapt its conformation to fit into a biological target like an enzyme's active site.
In Silico Prediction of Reactivity and Potential Reaction Pathways
Building on the insights from DFT and MEP analysis, computational methods can predict the most likely sites and pathways for chemical reactions.
Nucleophilic Aromatic Substitution (SNAr): The benzene ring is heavily substituted with electron-withdrawing halogen atoms. This makes the ring electron-deficient and activates it towards SNAr reactions, where a strong nucleophile could potentially displace one of the chlorine atoms.
Deprotonation: The N-H proton is the most acidic site in the molecule. In the presence of a base, it can be readily removed to form a benzimidazolate anion, which is a potent nucleophile itself.
Computational modeling can calculate the activation energies for these different potential reaction pathways, allowing chemists to predict the most favorable reaction conditions and products.
Computational Structure-Activity Relationship (SAR) and Ligand Efficiency Calculations
In the context of drug discovery, computational methods are essential for understanding the Structure-Activity Relationship (SAR)—how a molecule's structure relates to its biological activity. This compound has been identified in computational screening studies as a potential binder to targets such as human NAD(+) synthetase 1 (hNADS1).
Computational SAR studies would involve:
Docking Simulations: Placing the molecule into the 3D structure of a protein target to predict its binding mode and affinity.
Analyzing Interactions: Identifying key interactions, such as hydrogen bonds (from the N-H group), halogen bonds (from the chlorine or fluorine atoms), and pi-stacking (from the aromatic rings), that contribute to binding.
Ligand Efficiency (LE) is a metric used to compare the binding affinity of different molecules relative to their size (heavy atom count). It is calculated to guide the optimization of lead compounds.
Table 2: Example Ligand Efficiency Calculation This table demonstrates how Ligand Efficiency would be calculated for this compound if its binding affinity for a target were experimentally determined. Note: The binding affinity value is hypothetical for illustrative purposes.
| Parameter | Value | Description |
| Molecular Weight | 205.02 g/mol | Mass of the molecule. |
| Heavy Atom Count (HAC) | 12 | Number of non-hydrogen atoms. |
| Binding Affinity (Kd) | 100 nM (example) | Concentration for 50% target binding. |
| Gibbs Free Energy (ΔG) | -9.54 kcal/mol | Calculated from Kd. |
| Ligand Efficiency (LE) | 0.795 kcal/mol per heavy atom | Calculated as (-ΔG / HAC). |
A higher LE value is generally desirable, indicating that the molecule achieves good binding affinity for its size. The chloro and fluoro substituents on this molecule are critical for its SAR, as they modulate its electronic properties and provide specific interaction points within a protein's binding pocket.
Solvent Effects and Spectroscopic Property Predictions through Computational Methods
The properties and behavior of a molecule can change significantly in different solvents. Computational models, such as the Polarizable Continuum Model (PCM), can simulate these effects by treating the solvent as a continuous medium with a defined dielectric constant. These calculations can predict:
Changes in conformational stability (e.g., the tautomer equilibrium) in polar vs. non-polar solvents.
Shifts in spectroscopic signals.
Computational spectroscopy can predict various spectra, which can then be used to verify experimental results.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can calculate the electronic transitions to predict the wavelengths of maximum absorption (λmax) in the UV-visible spectrum.
IR and Raman Spectra: Calculations can determine the vibrational frequencies of the molecule. These computed frequencies correspond to the peaks in an infrared (IR) or Raman spectrum and can be used to identify the presence of specific functional groups and confirm the molecule's structure.
NMR Spectra: Computational methods can predict the chemical shifts (δ) for the 1H, 13C, and 19F nuclei, providing a theoretical NMR spectrum that is invaluable for structural elucidation.
Absence of Publicly Available Research Data for this compound
A thorough and systematic search for scientific literature detailing the bioactivity and chemical biology applications of the specific compound this compound has yielded no specific research findings. Extensive searches were conducted to locate data pertaining to its in vitro biological target engagement, cellular pathway modulation in non-human model systems, and its mechanisms of interaction with DNA/RNA, as per the requested detailed outline.
The investigation included targeted queries for enzyme inhibition assays (e.g., kinases, topoisomerases, α-glucosidase, ATPase), protein-ligand interaction studies (e.g., fluorescence quenching, surface plasmon resonance), and mechanistic studies in cellular and microbial models (e.g., cell cycle effects, apoptosis induction, antibacterial/antifungal activity). Despite these efforts, no peer-reviewed articles, patents, or scholarly documents containing specific experimental data for this compound could be identified.
This lack of information suggests that this compound may be a novel or proprietary chemical entity that has not been the subject of published scientific research. It is possible that the compound is part of a chemical library for screening purposes, but any resulting biological activity data has not been disclosed in the public domain.
Consequently, it is not possible to provide an article with the requested detailed exploration of its bioactivity mechanisms and chemical biology applications, as no verifiable, publicly accessible data exists to support such a discussion. Any attempt to do so would be speculative and would not meet the required standards of scientific accuracy.
Exploration of Bioactivity Mechanisms and Chemical Biology Applications of 2,5 Dichloro 7 Fluoro 1h Benzo D Imidazole Non Clinical Focus
Chemical Probe Development and Biological Tool Applications
The development of a chemical compound into a probe for biological systems is a rigorous process that relies on detailed characterization of its properties. This includes establishing a clear structure-activity relationship (SAR), identifying a specific biological target, and ensuring the compound has appropriate potency, selectivity, and cellular activity.
For a molecule like 2,5-Dichloro-7-fluoro-1H-benzo[d]imidazole, the initial steps would involve its synthesis and basic characterization. Following this, its potential as a biological tool would be explored. This typically involves screening against various biological targets to identify any specific interactions. Without such foundational studies, its utility as a chemical probe remains purely theoretical. While general strategies for developing benzimidazole-based probes exist, no such development has been documented for this specific compound.
Phenotypic Screening and Target Deconvolution Strategies
Phenotypic screening is a powerful approach in drug discovery and chemical biology where compounds are tested for their ability to induce a specific phenotype or change in a biological system, without prior knowledge of the molecular target. researchgate.net Had this compound been included in such screening campaigns, any observed bioactive phenotype would have necessitated subsequent target deconvolution studies to identify its mechanism of action.
Common target deconvolution strategies include affinity chromatography, genetic approaches (such as knockout or overexpression studies), and proteomic or transcriptomic profiling. These methods aim to pinpoint the specific protein or pathway through which the compound exerts its effect. Again, due to the absence of published research on the bioactivity of this compound, there are no reported instances of its use in phenotypic screens or any associated target deconvolution efforts.
Potential Applications in Materials Science and Interdisciplinary Fields for 2,5 Dichloro 7 Fluoro 1h Benzo D Imidazole
Incorporation into Organic Electronic Materials (e.g., OLEDs, semiconductors, sensors)
The benzimidazole (B57391) core is a well-known electron-deficient system, making its derivatives promising candidates for n-type or electron-transporting materials in organic electronic devices. The introduction of electron-withdrawing halogen atoms like chlorine and fluorine in 2,5-Dichloro-7-fluoro-1H-benzo[d]imidazole is anticipated to further lower its LUMO (Lowest Unoccupied Molecular Orbital) energy level, potentially enhancing electron injection and transport.
In the context of Organic Light-Emitting Diodes (OLEDs) , derivatives of imidazole (B134444) are recognized for their significant role in developing new materials. researchgate.net They are utilized in creating emitters, hosts, and charge-transporting layers. researchgate.net For instance, phenanthroimidazole derivatives have been successfully used to create deep blue emitting materials for OLEDs. rsc.org The electron-withdrawing nature of the phenanthroimidazole unit is a key factor in their performance. rsc.org Similarly, the strategic placement of fluorine and chlorine in this compound could be leveraged to develop new host or electron-transporting materials with high thermal stability and suitable energy levels for efficient blue or green phosphorescent OLEDs.
For organic semiconductors , benzothiadiazole derivatives, which share structural similarities with benzimidazoles, have been explored as small-molecule organic semiconductors for organic thin-film transistors (OTFTs). nih.gov The introduction of fluorine can significantly alter the optoelectronic properties of these materials. researchgate.net It is plausible that this compound could be investigated as a building block for novel organic semiconductors, where the halogen atoms would contribute to molecular packing and charge transport characteristics.
Role in Coordination Chemistry and Metal-Organic Frameworks
The nitrogen atoms in the imidazole ring of this compound make it an excellent ligand for coordinating with metal ions. This property is fundamental to its potential use in coordination chemistry and the construction of Metal-Organic Frameworks (MOFs) . MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. mdpi.com
The imidazole moiety and its derivatives are frequently incorporated into MOFs to enhance properties like proton conductivity or to act as functional linkers. chemicalbook.com For example, MOFs constructed with imidazole-based ligands have been shown to be effective in CO2 capture. mdpi.com The synthesis of MOFs often involves the reaction of a metal salt with an organic linker, such as a benzimidazole derivative, under solvothermal conditions. mdpi.com The presence of halogen atoms on the benzimidazole ring could influence the resulting MOF's pore size, stability, and affinity for specific guest molecules. Research on benzo-bis(imidazole) based MOFs has shown that the incorporation of the ligand into a framework can tune the luminescence properties of the material.
Applications in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on the non-covalent interactions between molecules. The hydrogen bond donor (N-H) and acceptor (pyridine-like N) sites of the imidazole ring, along with the potential for halogen bonding from the chlorine atoms, make this compound an intriguing building block for creating complex supramolecular assemblies.
These assemblies can form various structures, such as self-assembled monolayers, gels, or liquid crystals, depending on the intermolecular forces at play. In host-guest systems , the benzimidazole core could act as a host for anionic or neutral guest molecules, with the halogen substituents providing additional interaction sites to enhance binding selectivity and strength.
Development of Chemical Sensors and Biosensors
The ability of the benzimidazole scaffold to interact with various analytes through coordination, hydrogen bonding, and π-π stacking makes it a suitable platform for the development of chemical sensors. The fluorescence properties of benzimidazole derivatives can be particularly sensitive to their environment, leading to "turn-on" or "turn-off" sensing mechanisms upon binding with a target analyte.
Lanthanide-based MOFs constructed from imidazole-containing ligands have been utilized as luminescent sensors for the detection of metal ions and organic molecules in aqueous media. mdpi.com It is conceivable that MOFs or coordination complexes incorporating this compound could be designed as selective sensors. The electron-withdrawing nature of the chloro and fluoro substituents could modulate the electronic properties of the benzimidazole ring system, potentially leading to enhanced sensitivity and selectivity for specific analytes. Furthermore, benzimidazole derivatives have been explored for their sensing applications towards various metal ions. researchgate.net
Future Research Trajectories and Unaddressed Challenges in 2,5 Dichloro 7 Fluoro 1h Benzo D Imidazole Research
Development of More Efficient and Atom-Economical Synthetic Pathways
The synthesis of benzimidazole (B57391) derivatives has evolved significantly from traditional condensation reactions. nih.gov While specific protocols for 2,5-Dichloro-7-fluoro-1H-benzo[d]imidazole are not extensively documented, future research should focus on adopting modern, sustainable synthetic strategies that have proven effective for the broader benzimidazole class. The primary challenge lies in moving beyond classical methods, which often involve harsh conditions or stoichiometric reagents, towards more efficient and environmentally benign processes. researchgate.netmdpi.com
Future synthetic development for this compound would likely involve the condensation of a precursor like 3-fluoro-4,6-dichlorobenzene-1,2-diamine with a suitable one-carbon (C1) source. The focus will be on employing advanced catalytic systems that offer high yields, mild reaction conditions, and high atom economy. researchgate.netnih.gov
Key areas for development include:
Heterogeneous Catalysis: The use of recyclable, solid-supported catalysts, such as metal nanoparticles on supports like TiO2 or zeolites, can simplify product purification and reduce waste. mdpi.comsemanticscholar.org Research into nano-catalysts, for instance, has demonstrated high efficiency and selectivity in benzimidazole synthesis. nih.gov
Green Chemistry Approaches: Methodologies utilizing greener solvents like water or solvent-free conditions, such as ball-milling, are highly desirable. mdpi.comsemanticscholar.org Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields for benzimidazole derivatives. organic-chemistry.org
Novel C1 Sources: Exploring alternative one-carbon synthons beyond traditional aldehydes, such as D-glucose or even carbon dioxide, could provide more sustainable and novel pathways to the benzimidazole core. organic-chemistry.org
Table 1: Comparison of Synthetic Methodologies for Benzimidazole Synthesis
| Feature | Traditional Methods | Modern & Future Pathways |
|---|---|---|
| Catalyst | Stoichiometric acids/bases | Heterogeneous nano-catalysts, biocatalysts, metal-organic frameworks |
| Reaction Conditions | High temperatures, harsh reagents | Mild temperatures, microwave irradiation, solvent-free grinding |
| Solvents | Often toxic organic solvents | Water, ionic liquids, deep eutectic solvents (DES), or no solvent |
| Atom Economy | Often low, with significant waste | High, with catalytic cycles and reduced byproducts |
| Key Advantage | Well-established | Environmentally benign, high efficiency, easy work-up, recyclable |
Advanced Mechanistic Insights into Bioactivity through Multi-Omics Approaches
Understanding the precise mechanism of action is critical for the development of any bioactive compound. For this compound, whose biological targets are not well-defined, a systems-level approach is necessary. Future research must move beyond single-target screening to embrace multi-omics technologies to comprehensively map the compound's biological effects.
Multi-omics integrates data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of cellular responses to a chemical perturbation. researchgate.net Applying this to cells or organisms treated with this compound could:
Identify Drug Targets: By observing changes across the proteome and metabolome, it is possible to generate hypotheses about the compound's primary targets and off-target interactions.
Elucidate Mechanisms of Action: Transcriptomic and metabolomic data can reveal the metabolic and signaling pathways that are perturbed by the compound, offering deep mechanistic insights. researchgate.netfrontiersin.org
Discover Biomarkers: This approach can help identify biomarkers that predict sensitivity or resistance to the compound's effects, which is crucial for future therapeutic applications.
A significant challenge is the complexity of the data generated and the need for sophisticated bioinformatics pipelines to integrate and interpret the multi-layered results effectively.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. researchgate.netyoutube.com For a compound like this compound, AI/ML offers powerful tools to predict its properties and guide the synthesis of superior analogues.
Future research should leverage AI/ML in several key areas:
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives based on their structural features. nih.gov ML-based QSAR models have already been successfully applied to other benzimidazoles to predict properties like corrosion inhibition. nih.gov
Generative AI for Novel Scaffolds: Generative models can design entirely new molecules based on the this compound scaffold, optimized for desired properties like target affinity or reduced toxicity. stanford.edu These models can also propose viable synthetic routes, bridging the gap between computational design and laboratory synthesis. stanford.edu
Polypharmacology Prediction: AI can predict the likely interactions of the compound across a wide range of biological targets, helping to anticipate its broader pharmacological profile and potential for drug repurposing.
A primary challenge is the need for high-quality, diverse datasets to train robust and accurate ML models. researchgate.net For a sparsely studied compound, initial experimental data will be required to build a foundational dataset for predictive modeling.
Table 2: Applications of AI/ML in Benzimidazole Research
| AI/ML Application | Objective | Potential Impact on this compound |
|---|---|---|
| QSAR Modeling | Predict bioactivity from chemical structure. nih.govnih.gov | Rapidly screen virtual derivatives for enhanced potency or desired properties. |
| Generative Models | Design novel molecules with optimized characteristics. stanford.edu | Create new analogues with improved target specificity and drug-like properties. |
| Synthesis Prediction | Propose efficient and feasible chemical synthesis routes. stanford.edu | Accelerate the synthesis of newly designed and optimized derivatives. |
| Target Prediction | Identify likely protein targets and off-targets. | Guide experimental validation of the mechanism of action and polypharmacology. |
Exploration of Novel Target Spaces in Chemical Biology
The benzimidazole core is known to interact with a diverse array of biological targets, from enzymes like urease and protein kinases to structural proteins such as tubulin. researchgate.netnih.goviiarjournals.org The specific halogenation of this compound likely confers a unique target profile that warrants dedicated exploration. A significant unaddressed challenge is the identification of its specific molecular targets within the cell.
Future research should employ modern chemical biology tools to deorphanize this compound:
Activity-Based Protein Profiling (ABPP): This technique can be used to identify enzyme classes that the compound interacts with directly in a native biological system.
Chemical Proteomics: Methods such as affinity chromatography using an immobilized version of the compound can pull down its binding partners from cell lysates, which can then be identified by mass spectrometry.
Phenotypic Screening with Target Deconvolution: High-content screening can identify interesting cellular phenotypes induced by the compound, followed by systematic approaches (e.g., genetic or proteomic) to identify the target responsible for that effect.
Discovering novel targets for this compound could open up new therapeutic avenues, particularly in areas like oncology or infectious diseases where new mechanisms of action are desperately needed. researchgate.netmdpi.com
Synergistic Applications with Other Chemical Entities
Combination therapy, where two or more agents are used together, is a powerful strategy to enhance efficacy, reduce toxicity, and overcome drug resistance. Studies on other benzimidazole derivatives have already demonstrated promising synergistic effects with existing drugs, such as antibiotics. nih.govfrontiersin.org For example, certain benzimidazoles have been shown to work synergistically with colistin (B93849) against Gram-negative bacteria. nih.govfrontiersin.org
A crucial future research trajectory for this compound is to systematically investigate its potential for synergistic interactions. This would involve:
Combination Screening: Testing the compound in combination with a panel of approved drugs (e.g., antibiotics, antifungals, or anticancer agents) against relevant cell lines or pathogens.
Mechanism of Synergy: If synergy is detected, further studies would be needed to understand the underlying mechanism. For instance, the compound might inhibit a resistance mechanism (like an efflux pump), allowing the partner drug to be more effective.
Dose Reduction Analysis: Determining if the combination allows for lower, less toxic doses of one or both agents to achieve the desired therapeutic effect.
The challenge in this area is the vast number of possible drug combinations, requiring high-throughput screening capabilities and robust analytical methods to quantify synergistic effects.
Table 3: Examples of Synergistic Activity in Benzimidazole Derivatives
| Benzimidazole Derivative Class | Partner Drug | Target Organism/Cell | Observed Effect | Reference |
|---|---|---|---|---|
| General Benzimidazole Derivative | Colistin | Gram-negative bacteria (E. coli, K. pneumoniae) | Restored antibacterial activity against resistant strains. | nih.govfrontiersin.org |
| 2-Cl-benzimidazole Derivatives | Paromomycin | Bacteria (B. cerus, S. aureus, etc.) | MIC values lowered by up to 1/33 of the original value. | nih.gov |
Addressing Regioselectivity and Stereochemistry in Complex Syntheses
As research progresses from the parent compound to more complex, substituted analogues of this compound, challenges related to chemical selectivity will become paramount.
Regioselectivity: The benzimidazole core has two nitrogen atoms (N-1 and N-3). In an asymmetrically substituted benzimidazole like this one, these two nitrogens are inequivalent. Therefore, reactions that introduce a substituent at the nitrogen, such as N-alkylation, can lead to a mixture of two different regioisomers. A key challenge is to develop or apply synthetic methods that can selectively functionalize only one of the nitrogen atoms, which is critical for establishing a clear structure-activity relationship. mdpi.comorganic-chemistry.org
Stereochemistry: The parent compound, this compound, is achiral. However, future drug development efforts will almost certainly involve introducing substituents that create chiral centers. For example, attaching a chiral side chain to the C-2 position or the N-1 position would result in enantiomers. Since different enantiomers of a drug can have vastly different biological activities and safety profiles, the development of stereoselective syntheses will be essential. This involves using chiral catalysts or starting materials to produce only the desired stereoisomer, avoiding the need for difficult and costly separation of isomers later on. researchgate.net
Overcoming these synthetic challenges is fundamental to creating structurally defined derivatives for advanced biological evaluation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,5-Dichloro-7-fluoro-1H-benzo[d]imidazole, and how can purity be optimized?
- Methodology :
- Step 1 : Start with fluorinated and chlorinated benzene-1,2-diamine precursors. Use carbon disulfide in basic conditions (e.g., KOH in ethanol) to cyclize into the benzimidazole core via reflux (75°C, 5–7 hours) .
- Step 2 : Introduce chloro and fluoro substituents via electrophilic substitution or halogen-exchange reactions. Optimize regioselectivity using directing groups (e.g., nitro or methyl) .
- Purification : Recrystallize from aqueous ethanol or use column chromatography (silica gel, ethyl acetate/hexane). Monitor purity via TLC (Rf ~0.78 in ethyl acetate) and characterize using melting point (e.g., 277–282°C for analogous compounds) .
Q. How are spectroscopic techniques (NMR, FTIR, MS) applied to confirm the structure of this compound?
- NMR : Analyze δ 7.5–8.5 ppm for aromatic protons, with splitting patterns indicating substituent positions. For example, a singlet at δ 8.18 ppm may correspond to an imidazole proton .
- FTIR : Confirm C-Cl (755 cm⁻¹) and C-F (1211 cm⁻¹) stretches. The C=N stretch (1602 cm⁻¹) verifies the imidazole ring .
- MS : Look for molecular ion peaks (e.g., m/z 273.03 for similar derivatives) and fragmentation patterns matching halogen loss .
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) predict the electronic properties and bioactivity of this compound?
- DFT Analysis : Use B3LYP/6-31G* to optimize geometry, calculate HOMO-LUMO gaps, and assess substituent effects on electron density. Exact exchange terms improve thermochemical accuracy (average deviation ~2.4 kcal/mol) .
- Molecular Docking : Dock into EGFR kinase (PDB: 1M17) using AutoDock Vina. Score binding affinities (ΔG) and compare with known inhibitors (e.g., gefitinib). Hydrophobic Cl/F groups may enhance interactions with ATP-binding pockets .
Q. How can researchers resolve contradictions between experimental and computational reactivity data?
- Case Study : If DFT predicts a reaction barrier inconsistent with experimental yields, recalibrate exchange-correlation functionals (e.g., include exact-exchange terms) . Validate with kinetic studies (e.g., Arrhenius plots) under varying temperatures.
Q. What strategies improve regioselectivity during halogenation of the benzimidazole core?
- Directing Groups : Introduce temporary nitro groups to direct electrophilic chlorination/fluorination. Reduce nitro to amine post-halogenation .
- Catalysis : Use nano-SiO₂ to enhance selectivity via surface adsorption effects, achieving >80% yield in halogenation steps .
Q. How do substituents influence photophysical properties for applications in optoelectronics?
- Twisted Structures : Chloro/fluoro substituents increase triplet energy levels (ET > 2.8 eV) by distorting the benzimidazole plane (dihedral angles ~61°), enhancing blue emission in OLEDs .
- DFT Validation : Calculate excited-state transitions (TD-DFT) to correlate absorption/emission spectra with substituent electronic effects .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
